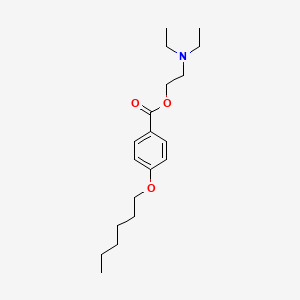![molecular formula C16H16FNO2 B14662235 N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide CAS No. 38007-49-7](/img/structure/B14662235.png)
N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide is a chemical compound with the molecular formula C16H16FNO2. This compound is known for its unique structure, which includes an ethylphenoxy group and a fluoroacetamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide typically involves the reaction of 4-ethylphenol with 4-fluoroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-ethylphenol attacks the carbonyl carbon of 4-fluoroacetyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroacetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-((4-Ethylphenoxy)methyl)benzoylthioureas: Known for their antimicrobial properties.
4-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: Used in early discovery research.
Uniqueness
N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide is unique due to its combination of an ethylphenoxy group and a fluoroacetamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
38007-49-7 |
|---|---|
Molecular Formula |
C16H16FNO2 |
Molecular Weight |
273.30 g/mol |
IUPAC Name |
N-[4-(4-ethylphenoxy)phenyl]-2-fluoroacetamide |
InChI |
InChI=1S/C16H16FNO2/c1-2-12-3-7-14(8-4-12)20-15-9-5-13(6-10-15)18-16(19)11-17/h3-10H,2,11H2,1H3,(H,18,19) |
InChI Key |
QYEXTQNBMDUVEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14662163.png)
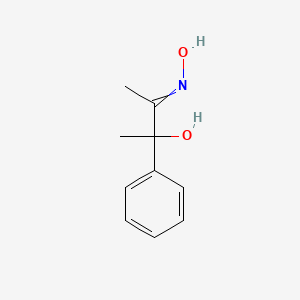
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
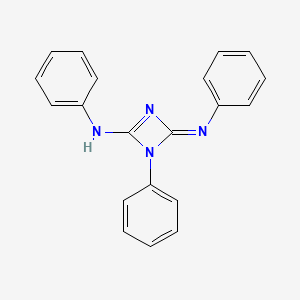
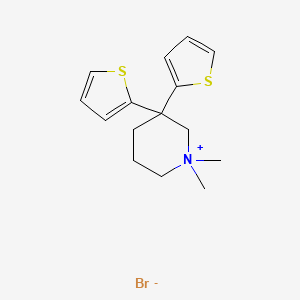
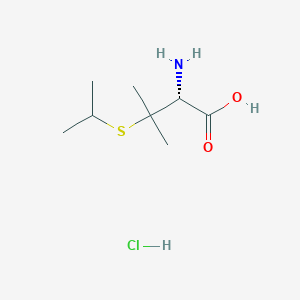
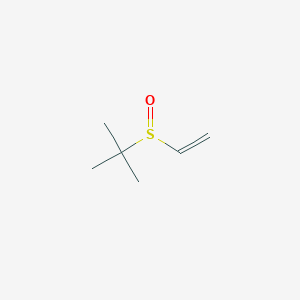
![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)
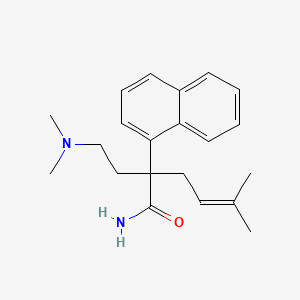

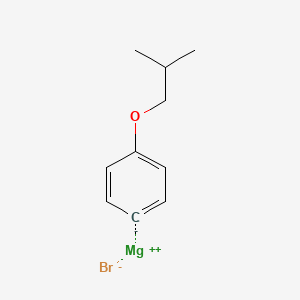
![2-[(Propan-2-yl)oxy]buta-1,3-diene](/img/structure/B14662232.png)

